molecular formula C148H239ClN44O42 B1141352 [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT CAS No. 102805-45-8

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT

Cat. No.: B1141352
CAS No.: 102805-45-8
M. Wt: 3342.24
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Description

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is specifically designed to study the structure-activity relationships and receptor interactions of VIP in different species, including humans, pigs, and rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥97% .

Chemical Reactions Analysis

Types of Reactions

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is extensively used in scientific research due to its ability to interact with VIP receptors. Its applications include:

    Chemistry: Studying peptide synthesis, structure-activity relationships, and receptor binding.

    Biology: Investigating the role of VIP in physiological processes such as vasodilation, smooth muscle relaxation, and neurotransmission.

    Medicine: Exploring potential therapeutic uses in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.

    Industry: Developing peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Vasoactive Intestinal Peptide (VIP): The natural form of the peptide with similar physiological effects.

    [D-PHE(2)]-VASOACTIVE INTESTINAL PEPTIDE: Another synthetic analog used for studying receptor interactions.

    [L-ALA(4)]-VASOACTIVE INTESTINAL PEPTIDE: A modified peptide with altered receptor binding properties

Uniqueness

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is unique due to the specific substitutions at positions 6 and 17, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships and therapeutic potential of VIP analogs .

Properties

CAS No.

102805-45-8

Molecular Formula

C148H239ClN44O42

Molecular Weight

3342.24

Origin of Product

United States

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